3-Methyl-5-(trifluoromethyl)pyridin-4-amine

Ion Channel Pharmacology Multiple Sclerosis PET Tracer Development

Procure 3-Methyl-5-(trifluoromethyl)pyridin-4-amine for precise SAR studies. Its unique substitution pattern confers distinct lipophilicity and target affinity essential for TrkA/VEGFR2 kinase and Kv channel research. Substituting with similar pyridines fails due to activity cliffs. Suitable for NanoBRET assays (200 µM solubility).

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
Cat. No. B13567296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethyl)pyridin-4-amine
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1N)C(F)(F)F
InChIInChI=1S/C7H7F3N2/c1-4-2-12-3-5(6(4)11)7(8,9)10/h2-3H,1H3,(H2,11,12)
InChIKeySDTCEXLIRAMGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(trifluoromethyl)pyridin-4-amine: A Specialized Heterocyclic Building Block for Kinase-Targeted and Potassium Channel Research


3-Methyl-5-(trifluoromethyl)pyridin-4-amine (CAS: 1101061-18-0) is a trifluoromethyl-substituted pyridine derivative within the broader 4-aminopyridine class [1]. The compound's substitution pattern—specifically, a methyl group at the 3-position and a trifluoromethyl group at the 5-position—confers a distinct physicochemical profile that differentiates it from other substituted 4-aminopyridines . Its primary value in scientific and industrial procurement lies in its utility as a versatile building block for synthesizing bioactive molecules, particularly those targeting kinases such as TrkA and VEGFR2, as well as its application in structure-activity relationship (SAR) studies for potassium channel modulation [2][3].

Why 3-Methyl-5-(trifluoromethyl)pyridin-4-amine Cannot Be Replaced by Common Pyridine Analogs in Critical Research Applications


Within the 4-aminopyridine and trifluoromethylpyridine chemical space, minor positional isomerism and substituent changes profoundly alter biological activity, physicochemical properties, and molecular recognition. For example, moving the trifluoromethyl group from the 3- to the 2-position on the 4-aminopyridine scaffold reduces potassium channel blocking potency by a factor of approximately 60 [1]. Similarly, replacing the 3-methyl group with a trifluoromethyl group at the same position decreases potency by 3- to 4-fold compared to the unsubstituted parent [1]. These stark activity cliffs underscore that generic or structurally similar pyridine derivatives cannot serve as interchangeable substitutes for 3-Methyl-5-(trifluoromethyl)pyridin-4-amine. Its specific substitution pattern is essential for achieving the desired target affinity, lipophilicity (logD), and synthetic versatility required for advanced medicinal chemistry and chemical biology applications .

Quantitative Evidence for Selecting 3-Methyl-5-(trifluoromethyl)pyridin-4-amine over Closest Analogs: A Comparative Data Guide


Positional Isomerism Dramatically Impacts Potassium Channel Blockade: 3-Trifluoromethyl-4-aminopyridine vs. 3-Methyl-5-(trifluoromethyl)pyridin-4-amine

In a head-to-head electrophysiology study, the positional isomer 3-trifluoromethyl-4-aminopyridine (3CF34AP) was 3- to 4-fold less potent than 4-aminopyridine (4AP) in blocking Shaker K+ channels, with an IC50 of 516 ± 51 μM [1]. In stark contrast, the analog bearing a methyl group at the 3-position (3Me4AP) was approximately 7-fold more potent (IC50 = 21 ± 1 μM) [1]. This demonstrates that the presence of a trifluoromethyl group at the 3-position is detrimental to K+ channel blocking activity, whereas a methyl group enhances it. The target compound, 3-Methyl-5-(trifluoromethyl)pyridin-4-amine, with its trifluoromethyl group at the 5-position, represents a distinct chemotype whose activity profile is predicted to differ from both the potent 3Me4AP and the less potent 3CF34AP. Its unique substitution pattern is critical for exploring novel SAR space away from the 3-position.

Ion Channel Pharmacology Multiple Sclerosis PET Tracer Development

Lipophilicity and Basicity Differentiation Among 4-Aminopyridine Derivatives Guides CNS Drug Design

The physicochemical properties of 4-aminopyridine derivatives vary significantly with substitution. While direct logD and pKa data for 3-Methyl-5-(trifluoromethyl)pyridin-4-amine are not reported in the primary literature, comparative data for closely related analogs establish clear trends. In the study by Bravin et al., the logD at pH 7.4 for 4AP was -0.69, for 3F4AP was 0.43, for 3Me4AP was 0.17, for 3MeO4AP was 0.65, and for 3CF34AP was 1.15 [1]. Similarly, pKa values were: 4AP (9.15), 3F4AP (7.59), 3Me4AP (9.43), 3MeO4AP (8.85), and 3CF34AP (5.80) [1]. The introduction of a trifluoromethyl group at the 3-position substantially increases lipophilicity (logD 1.15 vs. -0.69) and dramatically lowers basicity (pKa 5.80 vs. 9.15). The target compound, with its trifluoromethyl group at the 5-position, is expected to exhibit a distinct logD and pKa profile compared to the 3-substituted analog, influencing its solubility, membrane permeability, and potential for CNS penetration .

Physicochemical Profiling Blood-Brain Barrier Permeability ADME

Kinase Inhibitor Activity: TrkA Inhibition by Compounds Containing the 3-Methyl-5-(trifluoromethyl)pyridin-4-amine Scaffold

The 3-Methyl-5-(trifluoromethyl)pyridin-4-amine core is a privileged scaffold in the design of potent kinase inhibitors. In a patent disclosing TrkA kinase inhibitors, a compound containing this exact pyridine moiety (BDBM136634) demonstrated an IC50 of 5.20 nM against the human TrkA kinase in an ELISA assay [1]. TrkA is a clinically validated target for pain and oncology [2]. While direct comparator data for other substitution patterns within the same chemical series is not publicly available, this nanomolar potency establishes the scaffold's suitability for targeting the ATP-binding pocket of TrkA. In contrast, a derivative of the same scaffold with a different substitution pattern (BDBM50201364) showed only moderate activity against VEGFR2 with an IC50 of 180 nM [3], highlighting the sensitivity of kinase inhibition to the precise arrangement of substituents.

Kinase Inhibition Oncology Pain

Impact on Aqueous Solubility in Cellular Target Engagement Assays

In a cellular NanoBRET target engagement assay for CSNK2A (casein kinase 2 alpha), pyridylmethyl analogs bearing the 3-Methyl-5-(trifluoromethyl)pyridin-4-amine substructure exhibited favorable aqueous solubility alongside moderate potency. Compound 4o, which contains the target scaffold, showed an IC50 of 6.0 µM and an aqueous kinetic solubility of 200 µM [1]. In contrast, a closely related analog with a different substitution pattern (compound 4n) had an IC50 of 8.0 µM but a lower solubility of 140 µM [1]. This demonstrates that the specific 3-methyl-5-trifluoromethyl substitution pattern can maintain target engagement while improving solubility compared to other pyridylmethyl analogs, a crucial parameter for in-cell assays and in vivo studies.

Solubility Target Engagement Kinase Assay

Synthetic Versatility as a Building Block for Complex Heterocyclic Architectures

3-Methyl-5-(trifluoromethyl)pyridin-4-amine is a key intermediate in the construction of more complex bioactive molecules. Its synthesis can be achieved via Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions, allowing for the modular assembly of diverse chemical libraries . While specific yield comparisons to other pyridine building blocks are not reported, the compound's substitution pattern—featuring both a methyl and a trifluoromethyl group ortho to the amino functionality—provides a unique steric and electronic environment that can be exploited in late-stage functionalization and SAR exploration. The trifluoromethyl group imparts metabolic stability and lipophilicity, while the free amine serves as a handle for further derivatization, such as amide bond formation or reductive amination .

Organic Synthesis Medicinal Chemistry Building Block

High-Value Research Applications for 3-Methyl-5-(trifluoromethyl)pyridin-4-amine Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies for Potassium Channel Modulators

Researchers investigating the pharmacology of voltage-gated potassium (Kv) channels, particularly in the context of demyelinating diseases like multiple sclerosis, require a diverse set of 4-aminopyridine analogs to map the structural determinants of potency and voltage-dependence. The evidence from Bravin et al. [1] demonstrates that substituents at the 3-position dramatically alter K+ channel blocking activity, with a methyl group enhancing potency ~7-fold and a trifluoromethyl group reducing it 3- to 4-fold relative to 4AP. 3-Methyl-5-(trifluoromethyl)pyridin-4-amine, with its unique substitution pattern, is essential for exploring SAR beyond the 3-position and for understanding how the 5-trifluoromethyl group influences channel block. Its distinct lipophilicity and basicity profile [2] also makes it a valuable tool for optimizing blood-brain barrier penetration in CNS-active K+ channel modulators.

Kinase Inhibitor Lead Optimization for TrkA-Dependent Cancers and Pain

TrkA kinase is a validated target for the treatment of pain and certain cancers. The low-nanomolar potency (IC50 = 5.20 nM) exhibited by a compound containing the 3-Methyl-5-(trifluoromethyl)pyridin-4-amine core [1] establishes this scaffold as a privileged starting point for TrkA inhibitor development. Medicinal chemists can use this building block to generate focused libraries, exploring the chemical space around the core to improve selectivity, pharmacokinetic properties, and in vivo efficacy. The scaffold's demonstrated cellular activity and favorable solubility profile [2] further support its use in cell-based assays and early lead optimization, potentially accelerating the path to clinical candidates.

Cellular Target Engagement Assays Requiring Balanced Potency and Solubility

In-cell target engagement assays, such as NanoBRET, demand compounds that not only bind their target with sufficient affinity but also possess adequate aqueous solubility to avoid precipitation and false-negative results. The direct comparative data from pyridylmethyl analogs [1] show that compounds incorporating the 3-Methyl-5-(trifluoromethyl)pyridin-4-amine substructure (e.g., compound 4o) achieve a favorable balance: an IC50 of 6.0 µM against CSNK2A and a kinetic solubility of 200 µM. This represents a 1.4-fold improvement in solubility over a closely related analog (compound 4n), making the 3-Methyl-5-(trifluoromethyl)pyridin-4-amine scaffold a preferred choice for researchers designing cellular assays to validate target engagement or screen compound libraries in a physiologically relevant context.

Quote Request

Request a Quote for 3-Methyl-5-(trifluoromethyl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.